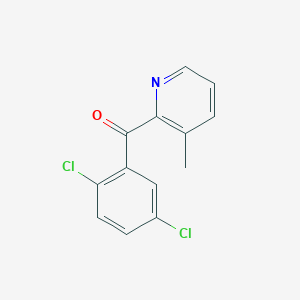
5-Chloroisoindoline hydrochloride
Übersicht
Beschreibung
5-Chloroisoindoline hydrochloride is a chemical compound with the CAS Number: 912999-79-2 and a molecular weight of 190.07 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The linear formula of 5-Chloroisoindoline hydrochloride is C8H9Cl2N . The InChI code is 1S/C8H8ClN.ClH/c9-8-2-1-6-4-10-5-7 (6)3-8;/h1-3,10H,4-5H2;1H .Physical And Chemical Properties Analysis
5-Chloroisoindoline hydrochloride is a solid substance stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
5-Chloroisoindoline hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of N-isoindoline-1,3-diones , which are crucial in developing therapeutic agents. The chloro group in the compound can undergo further chemical reactions, enabling the synthesis of a wide range of bioactive molecules with potential applications in treating diseases .
Herbicides
The chemical properties of 5-Chloroisoindoline hydrochloride make it suitable for use in the development of herbicides. Its reactivity can be harnessed to create compounds that target specific pathways in plants, providing an effective means of controlling unwanted vegetation while minimizing the impact on non-target species .
Colorants and Dyes
Due to its aromatic structure, 5-Chloroisoindoline hydrochloride can be used to synthesize colorants and dyes. These compounds can be tailored to exhibit various colors and properties, making them useful in textile, paint, and printing industries .
Polymer Additives
The incorporation of 5-Chloroisoindoline hydrochloride into polymers can enhance their properties. As an additive, it can improve the thermal stability, mechanical strength, and chemical resistance of polymers, which is beneficial in creating more durable and long-lasting materials .
Organic Synthesis
In organic chemistry, 5-Chloroisoindoline hydrochloride serves as a building block for constructing complex organic molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of compounds with desired chemical and physical properties .
Photochromic Materials
5-Chloroisoindoline hydrochloride can be used to develop photochromic materials that change color upon exposure to light. These materials have applications in smart windows, sunglasses, and optical data storage devices .
Biological Activity Studies
The derivatives of 5-Chloroisoindoline hydrochloride are studied for their biological activities. Researchers investigate these compounds for their potential as therapeutic agents, exploring their efficacy and safety in various biological models .
Sustainable Chemistry
The synthesis and application of 5-Chloroisoindoline hydrochloride are also being explored in the context of sustainable and environmentally friendly chemistry. Efforts are being made to develop greener synthetic routes and to understand the compound’s impact on the environment .
Safety and Hazards
The safety information for 5-Chloroisoindoline hydrochloride includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
5-Chloroisoindoline hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 5-Chloroisoindoline hydrochloride, may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Chloroisoindoline hydrochloride may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDKLINCVDBABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678777 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912999-79-2 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROISOINDOLINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)





